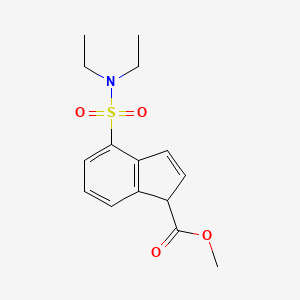![molecular formula C15H11N3O B14311621 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- CAS No. 109477-69-2](/img/structure/B14311621.png)
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- is a tetracyclic heterocyclic compound that contains two quinazoline analogs. Quinazoline derivatives are known for their significant pharmacological and biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be achieved through various methods. One common approach involves the iodine-catalyzed reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones with benzaldehydes in ionic liquids. This method offers high yields, is metal-free, and operates under mild reaction conditions . Another method involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave irradiation, which is a rapid and efficient procedure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and ionic liquid catalysis suggests potential scalability for industrial applications due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can undergo sp3 C-H oxidation, which is a crucial step in its synthesis.
Cyclization: Intramolecular cyclization is another key reaction, often facilitated by iodine as a mild Lewis acid.
Common Reagents and Conditions
Iodine: Used as a catalyst in the oxidation and cyclization reactions.
Microwave Irradiation: Employed to accelerate the condensation reactions.
Ionic Liquids: Serve as solvents and reaction media, providing a green chemistry approach.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 8H-Quinazolino[4,3-b]quinazolin-8-one, which can be tailored for specific pharmacological activities .
Scientific Research Applications
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- involves several molecular targets and pathways:
Oxidation and Cyclization: The compound undergoes sp3 C-H oxidation followed by imine formation and intramolecular nucleophilic addition, resulting in the formation of two new C-N bonds.
Lewis Acid Catalysis: Iodine acts as a mild Lewis acid, facilitating the formation of Schiff bases and subsequent cyclization.
Comparison with Similar Compounds
8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share similar pharmacological activities but differ in their specific molecular structures and synthesis methods.
Polycyclic Heterocycles: Compounds like luotonin A and rutaecarpin exhibit similar biological activities but have different core structures and synthetic routes.
Properties
CAS No. |
109477-69-2 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
5,6-dihydroquinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H11N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-8,16H,9H2 |
InChI Key |
IWXYHQNHTVFXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
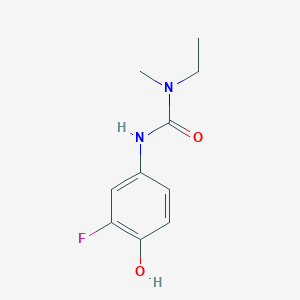
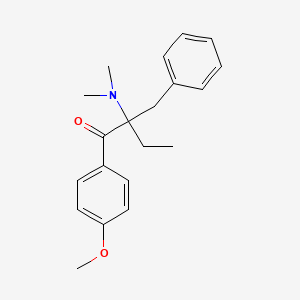
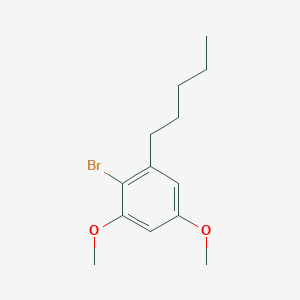
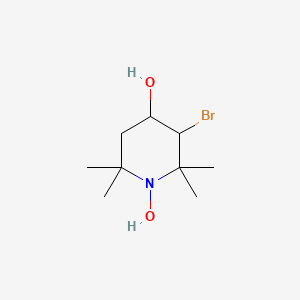
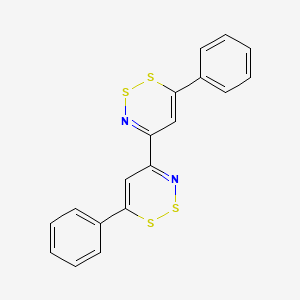

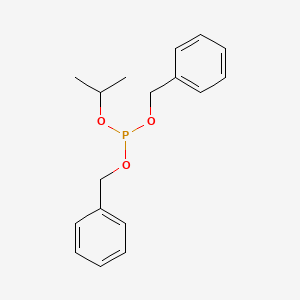

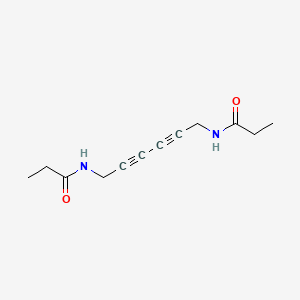
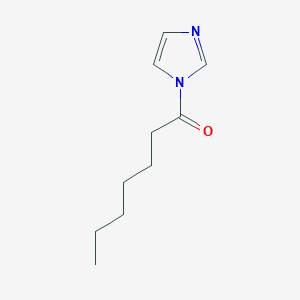
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
